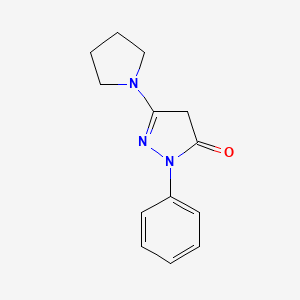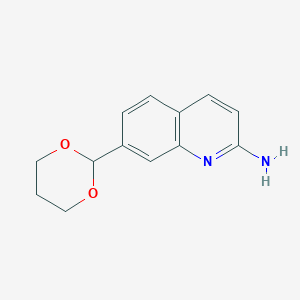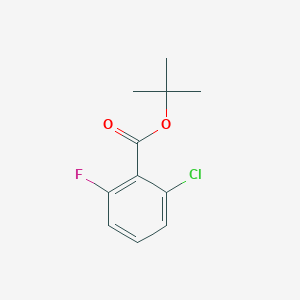
tert-Butyl 2-chloro-6-fluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-chloro-6-fluorobenzoate: is an organic compound with the molecular formula C11H12ClFO2 and a molecular weight of 230.66 g/mol . It is a benzoate ester, where the benzoic acid moiety is substituted with a tert-butyl group, a chlorine atom at the 2-position, and a fluorine atom at the 6-position. This compound is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: tert-Butyl 2-chloro-6-fluorobenzoate can be synthesized through esterification reactions. One common method involves the reaction of 2-chloro-6-fluorobenzoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction typically occurs under reflux conditions to ensure complete esterification .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can lead to large-scale production of this compound .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl 2-chloro-6-fluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-chloro-6-fluorobenzoic acid and tert-butyl alcohol.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) in aqueous solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Nucleophilic Substitution: Substituted benzoates with various functional groups.
Hydrolysis: 2-chloro-6-fluorobenzoic acid and tert-butyl alcohol.
Reduction: 2-chloro-6-fluorobenzyl alcohol.
Aplicaciones Científicas De Investigación
tert-Butyl 2-chloro-6-fluorobenzoate has several applications in scientific research:
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into potential therapeutic agents may involve this compound as a starting material or intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of tert-butyl 2-chloro-6-fluorobenzoate depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, undergoing transformations through nucleophilic substitution, hydrolysis, or reduction. The molecular targets and pathways involved are determined by the nature of the reaction and the reagents used .
Comparación Con Compuestos Similares
- tert-Butyl 2-chloro-4-fluorobenzoate
- tert-Butyl 2-chloro-5-fluorobenzoate
- tert-Butyl 4-chloro-2-fluorobenzoate
Comparison: While these compounds share similar structures, the position of the chlorine and fluorine atoms on the benzene ring can significantly influence their reactivity and applications. tert-Butyl 2-chloro-6-fluorobenzoate is unique due to its specific substitution pattern, which can affect its chemical behavior and suitability for certain reactions .
Propiedades
Número CAS |
1410564-70-3 |
|---|---|
Fórmula molecular |
C11H12ClFO2 |
Peso molecular |
230.66 g/mol |
Nombre IUPAC |
tert-butyl 2-chloro-6-fluorobenzoate |
InChI |
InChI=1S/C11H12ClFO2/c1-11(2,3)15-10(14)9-7(12)5-4-6-8(9)13/h4-6H,1-3H3 |
Clave InChI |
VEYFRPPUGFCHPT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1=C(C=CC=C1Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


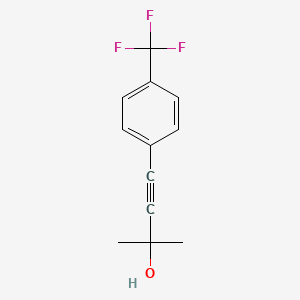
![Methyl 6-methyl-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B11875819.png)

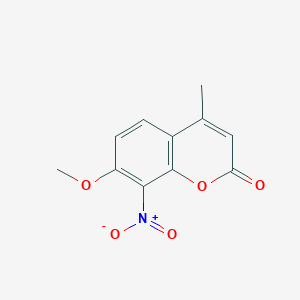
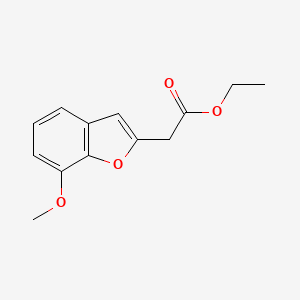
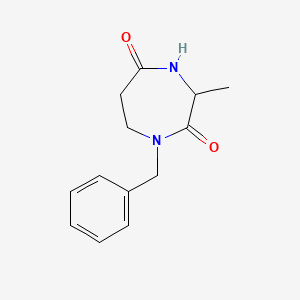
![9-[(1r,2r)-2-Hydroxycyclohexyl]-3,9-dihydro-6h-purin-6-one](/img/structure/B11875861.png)
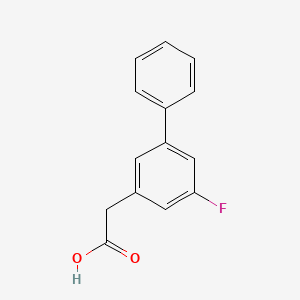

![6,8-Dichloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11875873.png)

